An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isopinocamphone
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isopinocamphone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key synthetic pathways of isopinocamphone, a bicyclic monoterpene ketone. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties and synthesis. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Chemical Structure and Nomenclature
Isopinocamphone is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1] Its structure is based on the pinane skeleton, characterized by a bicyclo[3.1.1]heptane core with methyl group substitutions. The IUPAC name for the most common enantiomer is (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one.[1] Isopinocamphone is also known by several synonyms, including cis-3-pinanone and isocamphopinone.[1]
Table 1: Chemical Identifiers for Isopinocamphone
| Identifier | Value |
| IUPAC Name | (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one[1] |
| Molecular Formula | C₁₀H₁₆O[1] |
| Molecular Weight | 152.23 g/mol [1] |
| CAS Number | 14575-93-0 (for (-)-Isopinocamphone)[1] |
| PubChem CID | 84532[1] |
Stereochemistry
Isopinocamphone possesses three chiral centers, leading to the possibility of several stereoisomers. The cis and trans relationship of the C2 methyl group relative to the gem-dimethyl bridge is a key stereochemical feature. In isopinocamphone, the C2 methyl group is in a cis configuration with respect to the gem-dimethyl bridge.
The two main enantiomers of isopinocamphone are:
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(-)-Isopinocamphone: (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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(+)-Isopinocamphone: (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
The relationship between the different stereoisomers of the pinocamphone family, including isopinocamphone, is crucial for understanding their synthesis and biological activity.
Physicochemical Properties
Isopinocamphone is a colorless liquid with a characteristic cedar and camphor-like aroma.[1] It is practically insoluble in water but soluble in organic solvents like ethanol.[1]
Table 2: Physicochemical Properties of Isopinocamphone
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Odor | Cedar, camphor-like | [1] |
| Density | 0.963 - 0.969 g/cm³ | [1] |
| Boiling Point | 213 °C at 760 Torr | [2] |
| Refractive Index | 1.472 - 1.478 | [1] |
| Specific Rotation ([α]D) | -10.58° (c 5.51, CH₃OH) for (-)-Isopinocamphone | [3] |
Spectroscopic Data
Table 3: Expected Spectroscopic Data for Isopinocamphone
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl groups (singlets and a doublet), methylene protons, and methine protons of the bicyclic system. The chemical shifts and coupling constants would be characteristic of the rigid pinane skeleton. |
| ¹³C NMR | Approximately 10 distinct carbon signals, including those for the carbonyl group, quaternary carbons, methine, methylene, and methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 152. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, and characteristic cleavages of the bicyclic ring system. |
| Infrared (IR) | A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. |
Synthesis of Isopinocamphone
The most common and stereoselective synthesis of isopinocamphone involves the oxidation of its corresponding alcohol, isopinocampheol. Isopinocampheol, in turn, is typically prepared from the readily available chiral starting material, α-pinene, through a hydroboration-oxidation reaction.
Synthesis of Isopinocampheol from α-Pinene
The synthesis of isopinocampheol from α-pinene is a classic example of a stereoselective hydroboration-oxidation reaction. The choice of the enantiomer of α-pinene determines the enantiomer of isopinocampheol produced. For example, (+)-α-pinene yields (+)-isopinocampheol.
Experimental Protocol: Synthesis of (+)-Isopinocampheol from (+)-α-Pinene [4]
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Materials: (+)-α-pinene, sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·OEt₂), anhydrous diglyme, 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂), diethyl ether.
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Procedure:
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A three-necked flask is charged with NaBH₄ and anhydrous diglyme.
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(+)-α-pinene, diluted with diglyme, is added to the flask.
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The flask is cooled, and boron trifluoride etherate is added dropwise while maintaining the temperature at 20-25 °C.
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The mixture is stirred for an additional hour at room temperature.
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Excess hydride is decomposed by the dropwise addition of water.
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3 M NaOH solution is added, followed by the dropwise addition of 30% H₂O₂ at a temperature maintained between 30-50 °C.
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The reaction mixture is extracted with diethyl ether.
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The ether extract is washed with ice water to remove diglyme and dried over anhydrous magnesium sulfate.
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The ether is removed by distillation, and the resulting (+)-isopinocampheol is purified by distillation under reduced pressure.
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Oxidation of Isopinocampheol to Isopinocamphone
The final step in the synthesis is the oxidation of the secondary alcohol, isopinocampheol, to the corresponding ketone, isopinocamphone. Several oxidizing agents can be used for this transformation. A common and efficient method employs pyridinium dichromate (PDC).[5]
Experimental Protocol: Synthesis of (-)-Isopinocamphone from (+)-Isopinocampheol [5]
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Materials: (+)-Isopinocampheol [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol], pyridinium dichromate (PDC), silica gel, dichloromethane (CH₂Cl₂).
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Procedure:
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(+)-Isopinocampheol is dissolved in dichloromethane.
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Pyridinium dichromate (PDC) and silica gel are added to the solution. The addition of silica gel helps to prevent the formation of insoluble lumps and improves the reaction yield and ease of workup.
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The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC or GC).
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Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and excess reagents.
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The filtrate is concentrated under reduced pressure to yield crude (-)-isopinocamphone.
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The product can be further purified by column chromatography if necessary.
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Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthesis of isopinocamphone. The presented information, including tabulated data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of the stereoselective synthesis and the distinct properties of its stereoisomers is critical for its application in various scientific endeavors. Further research to fully characterize the spectroscopic properties of each enantiomer would be beneficial for the scientific community.
